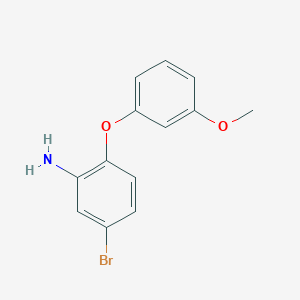

5-Bromo-2-(3-methoxyphenoxy)aniline

Description

Significance of Substituted Aniline (B41778) Derivatives in Chemical Research

Substituted anilines are a class of organic compounds derived from aniline that have been modified with various functional groups. neliti.com These derivatives are pivotal starting materials in a multitude of chemical syntheses. neliti.comresearchgate.net Their utility is highlighted in the production of heterocyclic compounds, which are integral to many pharmaceutical drugs. neliti.commdpi.com The nature and position of the substituents on the aniline ring profoundly influence the compound's chemical properties and reactivity, making them a versatile tool for synthetic chemists. In medicinal chemistry, the aniline scaffold is a common feature in drug candidates, though modifications are often sought to optimize pharmacological properties and metabolic stability. mdpi.com

Overview of Aryl Ether Linkages in Organic Synthesis

The aryl ether linkage, where an oxygen atom connects two aromatic rings or an aromatic and an alkyl group, is a common structural unit in natural products and pharmaceuticals. The synthesis of these ethers has been a long-standing area of interest in organic synthesis. Traditional methods, such as the Ullmann condensation, involve the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgbyjus.comorganic-chemistry.org While historically significant, these reactions often require harsh conditions, including high temperatures. wikipedia.orgfrontiersin.org

More contemporary methods have been developed to overcome these limitations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of carbon-oxygen bonds to produce aryl ethers under milder conditions. organic-chemistry.orgwikipedia.org These modern catalytic systems offer greater functional group tolerance and have expanded the scope of accessible aryl ether structures. wikipedia.orgrsc.orglibretexts.orgresearchgate.net

Research Context of Brominated and Phenoxy-Substituted Aromatic Systems

The incorporation of a bromine atom into an aromatic system is a common strategy in organic synthesis. Bromoarenes serve as versatile intermediates, particularly in metal-catalyzed cross-coupling reactions where the bromine atom can be readily substituted. The presence of both a bromine atom and a phenoxy group on an aniline ring, as in 5-Bromo-2-(3-methoxyphenoxy)aniline, creates a molecule with multiple reactive sites. This allows for sequential, site-selective modifications, making such compounds valuable scaffolds for building more complex molecules.

For instance, the bromo-substituent can be used in reactions like Suzuki or Heck couplings, while the aniline moiety can undergo a variety of transformations. The phenoxy group, in this case a methoxyphenoxy group, also influences the electronic properties of the molecule and can be a key feature for biological activity. Research on closely related compounds, such as 5-Bromo-2-(2-fluorophenoxy)aniline, has indicated their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals, with the halogen substituents influencing reactivity and biological interactions. Similarly, other bromo-dimethoxyphenyl derivatives have been investigated for their potential as selective ligands for dopamine (B1211576) receptors, highlighting the pharmaceutical relevance of this structural arrangement. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXRWOYASKOHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279927 | |

| Record name | 5-Bromo-2-(3-methoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946786-74-9 | |

| Record name | 5-Bromo-2-(3-methoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946786-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3-methoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 5 Bromo 2 3 Methoxyphenoxy Aniline

Retrosynthetic Analysis of the 5-Bromo-2-(3-methoxyphenoxy)aniline Scaffold

Retrosynthetic analysis of this compound reveals that the central structural feature is the diaryl ether linkage. Disconnecting this C-O bond suggests two primary precursor fragments: a brominated aniline (B41778) or a related derivative, and a methoxyphenol derivative. The choice of which fragment acts as the nucleophile and which as the electrophile in a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction is a key consideration in the synthetic design.

The two main retrosynthetic disconnections are:

Disconnection A: Breaking the bond between the aniline ring oxygen and the methoxyphenyl ring. This leads to a 5-bromo-2-aminophenol (or a protected or precursor form like a nitrobenzene) and a 3-methoxyphenyl (B12655295) halide.

Disconnection B: Breaking the bond between the methoxyphenyl ring oxygen and the aniline ring. This leads to a 3-methoxyphenol (B1666288) and a 1,5-dibromo-2-nitrobenzene or a related doubly activated substrate.

Route A is often more practical as the activation of the aniline ring towards nucleophilic attack can be readily achieved.

Precursor Synthesis Strategies for Key Fragments

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts.

Synthesis of Brominated Anilines or Nitrobenzene (B124822) Derivatives

The synthesis of brominated anilines and their nitrobenzene precursors is a well-established area of organic chemistry. nih.govresearchgate.netneliti.com

Electrophilic Bromination: Direct bromination of anilines or their N-protected derivatives is a common approach. Reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr2) can be used for the rapid and high-yielding polybromination of anilines. researchgate.net The reaction conditions, such as temperature, can be controlled to achieve the desired degree of bromination. For instance, adding the brominating agent at a low temperature is often necessary to manage the exothermicity of the reaction. researchgate.net

From Nitroaromatics: Alternatively, a nitrobenzene derivative can be brominated first, followed by reduction of the nitro group to an amine. This approach can be advantageous for controlling regioselectivity.

Halogenation of N-Oxides: A practical method for the selective para-bromination of N,N-dialkylanilines involves the initial oxidation to the corresponding N-oxide, followed by treatment with thionyl bromide. nih.gov

A variety of brominated aniline derivatives can be synthesized and utilized in subsequent coupling reactions. For example, 4-bromoaniline (B143363) can be synthesized through N-TBS (tert-butylsilyl) protection of aniline, followed by reaction with TBS-Cl in an environmentally friendly solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemicalbook.com

Synthesis of Methoxyphenol Derivatives

Methoxyphenol derivatives are often commercially available or can be synthesized through various methods. nih.govnih.govrsc.org

Oxidation of Anisole (B1667542): One method involves the oxidation of anisole. For example, anisole can be oxidized with trifluoroperacetic acid in methylene (B1212753) chloride to produce a mixture of isomeric methoxyphenols, albeit in moderate yields. google.com

From Maltol: Aryl-substituted 2-methoxyphenol (guaiacol) derivatives can be generated from maltol-derived oxidopyrylium cycloadducts through an acid-mediated rearrangement. nih.govrsc.org

Ullmann and Suzuki Couplings: More complex methoxyphenol derivatives can be synthesized using coupling reactions. For instance, m-methoxyphenol can be coupled with iodobenzene (B50100) derivatives via an Ullmann coupling to produce intermediate compounds that can then be further modified. nih.gov Suzuki coupling of 3-bromophenol (B21344) with methoxybenzene boronic acids can also yield methoxy-substituted diaryl derivatives. nih.gov

Formation of the Phenoxy Ether Linkage

The crucial step in the synthesis of this compound is the formation of the diaryl ether bond. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for achieving this transformation. acs.orgnih.govtib.eu

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions involve the attack of a nucleophile on an aromatic ring that is activated by an electron-withdrawing group. In the context of synthesizing the target molecule, this typically involves the reaction of a phenoxide with an activated aryl halide.

A common strategy is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.orgnih.govorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. wikipedia.orgnih.gov

The reactivity of aryl halides in Ullmann-type reactions generally follows the trend: I > Br > Cl. mdpi.com Electron-withdrawing groups on the aryl halide typically accelerate the reaction. wikipedia.org

Optimization of Reaction Conditions and Solvent Systems (e.g., acetonitrile, THF, NMP)

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, catalyst, ligand, solvent, and temperature.

Base: A variety of bases can be used to deprotonate the phenol (B47542), with cesium carbonate (Cs2CO3) often being an effective choice. nih.govacs.org

Catalyst: Copper catalysts, such as copper(I) iodide (CuI) or copper(II) oxide nanoparticles (CuO-NPs), are frequently employed. nih.govmdpi.com The choice of catalyst and ligand can significantly impact the reaction's success.

Solvent: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) are commonly used. nih.govacs.orgwikipedia.org The choice of solvent can influence reaction rates and yields. For instance, in the SNAr reaction of 5-bromo-1,2,3-triazines with phenols, THF was found to provide the optimal yield. acs.org

Temperature: The reaction temperature is another critical factor. While traditional Ullmann reactions required very high temperatures, modern catalytic systems often allow for reactions to proceed at significantly lower temperatures. wikipedia.orgfrontiersin.org

Table of Research Findings:

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Ullmann Condensation | m-methoxyphenol, iodobenzene derivatives | CuBr / Cs2CO3 | - | - | High | nih.gov |

| Suzuki Coupling | 3-bromophenol, 3- or 4-methoxybenzene boronic acid | Pd(OAc)2 / PPh3 | Ethanol/Toluene (B28343) | Room Temp | 99% | nih.gov |

| SNAr | 5-bromo-1,2,3-triazine, phenol | Cs2CO3 | THF | 40 °C | High | acs.org |

| Ullmann O-arylation | Phenols, Aryl halides | Cu-NPs / Cs2CO3 | DMF | 120 °C | 65-92% | mdpi.com |

Mechanistic Studies of SNAr Pathways in Aryl Ether Formation

The SNAr mechanism for aryl ether formation is a well-established process. The reaction typically requires an activated aryl halide or sulfonate, where electron-withdrawing groups in the ortho and/or para positions to the leaving group stabilize the intermediate Meisenheimer complex. In the context of synthesizing this compound, this would involve the reaction of a suitably activated bromo-nitroaromatic precursor with 3-methoxyphenol.

The rate and success of the SNAr reaction are influenced by several factors:

Leaving Group: The nature of the leaving group is crucial. Halides are common, with their reactivity generally following the order F > Cl > Br > I.

Nucleophile: The nucleophilicity of the attacking phenoxide is also a key determinant.

Solvent: Polar aprotic solvents are typically employed to solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide.

Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type Coupling)

An alternative and often more versatile approach to forming the diaryl ether linkage is through metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation. umich.edu This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. umich.edu

Exploration of Catalyst Systems and Ligands

The traditional Ullmann reaction involves the use of a stoichiometric amount of copper. However, modern variations utilize catalytic amounts of copper, often in conjunction with ligands to improve efficiency and reaction conditions.

Key components of modern Ullmann-type coupling systems include:

Copper Source: Copper(I) salts such as CuI are commonly used. nih.gov Copper nanoparticles have also been explored as catalysts. mdpi.com

Ligands: A variety of ligands have been developed to facilitate the coupling. These include diamines, amino acids (like L-proline), and phenanthroline derivatives. nih.govmdpi.com Ligands can enhance the solubility of the copper catalyst and promote the reductive elimination step. Some reactions have also been developed to be ligand-free. thieme-connect.de

Base: A base is required to deprotonate the phenol, generating the nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). mdpi.comresearchgate.net

Research has shown that the choice of ligand and base can significantly impact the reaction's success. For instance, a CuI/1,10-phenanthroline system has been shown to be effective for the synthesis of diaryl ethers. evitachem.com

Efficiency and Selectivity Considerations

The efficiency of Ullmann-type couplings can be influenced by several factors:

Reactant Electronics: Electron-poor aryl halides tend to react more readily, while electron-rich phenols are more effective nucleophiles. researchgate.netumich.edu

Solvent: Non-polar solvents like toluene and xylene have been found to be effective for these reactions. umich.eduumich.edu

Temperature: The reactions are typically carried out at elevated temperatures, often between 110-140°C. evitachem.comumich.edu

Selectivity can be a challenge, particularly when dealing with substrates containing multiple reactive sites. However, careful selection of the catalyst system and reaction conditions can lead to high regioselectivity. For example, Ullmann reactions have demonstrated high selectivity for bromide over chloride in dihalogenated aromatic compounds. researchgate.net

Formation of the Aniline Moiety

The final key step in the synthesis of this compound is the introduction of the aniline group. This is most commonly achieved through the reduction of a corresponding nitroaromatic precursor.

Reduction of Nitro Aromatic Precursors (e.g., using iron powder/ammonium (B1175870) chloride)

A widely used and practical method for the reduction of nitroarenes to anilines is the use of iron powder in the presence of an acidic medium. researchgate.netacs.org The Béchamp reduction, which traditionally uses iron and hydrochloric acid, is a classic example. researchgate.net However, milder conditions employing iron powder with ammonium chloride in a neutral medium are often preferred to enhance chemoselectivity and simplify the work-up procedure. researchgate.netgoogle.com

The reaction with iron and ammonium chloride is advantageous due to its tolerance of various functional groups, including aryl halides, which is critical for the synthesis of this compound. researchgate.netcommonorganicchemistry.com The reaction proceeds through the transfer of electrons from the metallic iron to the nitro group, with the mildly acidic ammonium chloride facilitating the protonation steps. researchgate.net The proposed mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline. acs.org

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Advantages | Disadvantages |

| Fe / HCl (Béchamp) | Inexpensive, effective for large-scale production. researchgate.net | Harsh acidic conditions, potential for side reactions. |

| Fe / NH4Cl | Milder conditions, good functional group tolerance. researchgate.netgoogle.com | May require longer reaction times or heating. commonorganicchemistry.com |

| Catalytic Hydrogenation | High yields, clean reactions. acs.org | Requires specialized equipment (hydrogen gas, catalyst), potential for dehalogenation. sci-hub.st |

Alternative Amination Strategies

While the reduction of nitro compounds is the most common route, other methods for introducing an amino group exist. These can include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can directly form a C-N bond between an aryl halide and an amine source. However, this is more commonly used for N-arylation rather than the direct introduction of a primary amino group.

Metal-free reduction methods: Recent research has explored metal-free alternatives for nitro group reduction, such as using B2pin2 with a base. doi.org Another metal-free option involves the use of trichlorosilane (B8805176) (HSiCl3). nih.gov These methods offer the advantage of avoiding residual metal contamination in the final product.

Advanced Synthetic Approaches and Methodological Developments

The pursuit of more efficient and sustainable chemical processes has led to the development of several advanced synthetic strategies. These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. For the synthesis of this compound, the application of such techniques can be envisioned to overcome the challenges associated with traditional methods for forming diaryl ether and C-N bonds, such as the Ullmann condensation and Buchwald-Hartwig amination.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic rate enhancements and cleaner reaction profiles compared to conventional heating. beilstein-journals.orgiajps.com This technology can be effectively applied to the key bond-forming steps in the synthesis of this compound.

A plausible synthetic route to the target molecule involves the Ullmann condensation of a substituted halobenzene and a phenol, followed by the reduction of a nitro group to an amine. Microwave irradiation can significantly accelerate the copper-catalyzed C-O cross-coupling reaction. For instance, the coupling of an appropriately substituted aryl halide with 3-methoxyphenol could be performed under microwave conditions, drastically reducing the lengthy reaction times often required for traditional Ullmann reactions. nih.gov

Table 1: Hypothetical Microwave-Assisted Ullmann Condensation for a Diaryl Ether Intermediate

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 2,4-Dihalogenated Nitrobenzene | 3-Methoxyphenol | CuI | Cs₂CO₃ | DMF | 150-200 | 10-30 | >80 |

| 1-Bromo-2-fluoro-4-nitrobenzene | 3-Methoxyphenol | Cu₂O | K₂CO₃ | DMSO | 180 | 15 | >85 |

Note: This table presents hypothetical data based on typical conditions for microwave-assisted Ullmann diaryl ether synthesis found in the literature for similar substrates.

The subsequent reduction of the nitro group to the aniline can also be expedited using microwave heating, often in the presence of a reducing agent such as sodium dithionite (B78146) or through catalytic hydrogenation.

The development of solvent-free reaction conditions is a key goal of green chemistry, as it minimizes waste and simplifies product purification. For the synthesis of this compound, a solvent-free approach could be particularly advantageous for the diaryl ether formation step.

Solid-supported reagents on mineral supports, such as potassium fluoride (B91410) on alumina, have been shown to effectively catalyze nucleophilic aromatic substitution (SNAr) reactions for the synthesis of diaryl ethers under solvent-free conditions. This approach could be applied to the reaction of an activated 2-halonitrobenzene with 3-methoxyphenol. The reaction mixture, a solid, would be ground together and heated, potentially with microwave assistance, to afford the diaryl ether intermediate. This method avoids the use of high-boiling polar aprotic solvents like DMF or DMSO, which are common in traditional SNAr reactions.

Table 2: Proposed Solvent-Free Synthesis of a Diaryl Ether Intermediate

| Reactant A | Reactant B | Reagent/Support | Conditions | Time (h) | Yield (%) |

| 1-Fluoro-2,4-dinitrobenzene | 3-Methoxyphenol | KF/Alumina | Grinding, 80°C | 2-4 | High |

| 1-Chloro-2-nitro-4-bromobenzene | 3-Methoxyphenol | K₂CO₃/SiO₂ | Ball-milling, 100°C | 1-3 | High |

Note: This table illustrates plausible solvent-free conditions based on literature precedents for analogous reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for rapid library synthesis and lead discovery. researchgate.net Designing an MCR for a molecule like this compound is challenging but conceptually appealing.

A hypothetical MCR approach could involve the in-situ generation of a reactive intermediate that then participates in a cascade of reactions to form the final product. For instance, one could envision a process starting with simpler, commercially available building blocks.

A potential, albeit complex, multicomponent strategy could involve a transition-metal-catalyzed process. For example, a palladium-catalyzed three-component reaction could theoretically assemble the core structure. This might involve an ortho-dihaloarene, 3-methoxyphenol, and an ammonia (B1221849) surrogate in a one-pot reaction. The development of such a reaction would require significant optimization of catalysts, ligands, and reaction conditions.

While a direct, reported MCR for this compound is not available in the current literature, the principles of MCRs encourage the design of convergent and atom-economical synthetic routes. Future research in this area could focus on developing novel MCRs that can efficiently construct the diaryl ether aniline scaffold.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 3 Methoxyphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 5-Bromo-2-(3-methoxyphenoxy)aniline, distinct signals are expected for the protons on the two aromatic rings, the methoxy (B1213986) group, and the amine group. The protons on the bromo-substituted aniline (B41778) ring are anticipated to appear as doublets and a doublet of doublets, influenced by the bromine atom and the phenoxy group. The protons of the methoxyphenoxy ring will also show characteristic splitting patterns. The methoxy group protons typically appear as a sharp singlet, while the amine (NH₂) protons often present as a broad singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each of the 13 carbon atoms in the molecule's unique environments. The positions of these signals are indicative of the type of carbon atom (aromatic, aliphatic, attached to an electronegative atom like oxygen, nitrogen, or bromine).

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| H on C4 | Aromatic | ~7.0-7.2 (d) | - |

| H on C6 | Aromatic | ~6.8-7.0 (dd) | - |

| H on C3 | Aromatic | ~6.6-6.8 (d) | - |

| H on C2' | Aromatic | ~6.5-6.7 (m) | - |

| H on C4' | Aromatic | ~6.5-6.7 (m) | - |

| H on C5' | Aromatic | ~7.1-7.3 (t) | - |

| H on C6' | Aromatic | ~6.5-6.7 (m) | - |

| -NH₂ | Amine | ~3.5-4.5 (br s) | - |

| -OCH₃ | Methoxy | ~3.7-3.8 (s) | ~55-56 |

| C1 | Aromatic | - | ~140-142 (C-N) |

| C2 | Aromatic | - | ~148-150 (C-O) |

| C3 | Aromatic | - | ~118-120 |

| C4 | Aromatic | - | ~125-127 |

| C5 | Aromatic | - | ~115-117 (C-Br) |

| C6 | Aromatic | - | ~122-124 |

| C1' | Aromatic | - | ~158-160 (C-O) |

| C2' | Aromatic | - | ~105-107 |

| C3' | Aromatic | - | ~160-162 (C-OCH₃) |

| C4' | Aromatic | - | ~110-112 |

| C5' | Aromatic | - | ~130-132 |

| C6' | Aromatic | - | ~108-110 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For this compound, IR analysis would confirm the presence of its key structural motifs. The N-H bonds of the primary amine group, the C-O bonds of the ether linkage, the aromatic C=C bonds, and the C-Br bond each have characteristic absorption frequencies.

Expected IR Absorption Bands

Interactive Table: Characteristic IR Frequencies

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Primary Amine | N-H | 3300-3500 | Symmetric & Asymmetric Stretch |

| Aromatic Ring | C-H | 3000-3100 | Stretch |

| Aromatic Ring | C=C | 1450-1600 | Stretch |

| Ether | C-O | 1000-1300 | Asymmetric Stretch |

| Aryl Bromide | C-Br | 500-600 | Stretch |

| Methoxy Group | C-H | 2850-2960 | Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., GCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₂BrNO₂, which corresponds to a monoisotopic mass of approximately 293.01 Da and an average molecular weight of 294.14 g/mol . evitachem.com

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net The fragmentation analysis would likely show cleavage of the ether bond and loss of the methoxy group.

Expected Mass Spectrometry Data

Interactive Table: Predicted Mass Spectral Peaks

| Ion | m/z (Mass/Charge) | Description |

| [M]⁺ | ~293 | Molecular ion peak (containing ⁷⁹Br) |

| [M+2]⁺ | ~295 | Molecular ion peak (containing ⁸¹Br) |

| [M-OCH₃]⁺ | ~262/264 | Fragment from loss of a methoxy radical |

| [M-Br]⁺ | ~214 | Fragment from loss of a bromine radical |

| [C₆H₄BrNO₂]⁺ | ~201/203 | Fragment corresponding to the bromo-aniline portion |

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, UPLC, LC-MS)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of a compound. These methods separate the target compound from any impurities present in the sample. In a typical HPLC or UPLC analysis, a pure sample of this compound would appear as a single, sharp peak in the resulting chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for precise quantitative analysis.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical approach. This hyphenated technique not only separates the components of a mixture but also provides mass information for each separated peak, confirming the identity of the main compound and helping to identify any impurities.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The results are then compared against the theoretical values calculated from the molecular formula to validate the empirical formula. For this compound (C₁₃H₁₂BrNO₂), the theoretical elemental composition is a critical benchmark for purity. Experimental values that closely match the theoretical percentages confirm that the sample has the correct elemental makeup and is free from significant impurities.

Theoretical Elemental Composition

Interactive Table: Elemental Composition of C₁₃H₁₂BrNO₂

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 53.08% |

| Hydrogen | H | 1.01 | 4.11% |

| Bromine | Br | 79.90 | 27.16% |

| Nitrogen | N | 14.01 | 4.76% |

| Oxygen | O | 16.00 | 10.88% |

Computational and Theoretical Chemistry Studies of 5 Bromo 2 3 Methoxyphenoxy Aniline

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

No published studies were found that have performed DFT calculations to determine the optimized geometry and electronic structure of 5-Bromo-2-(3-methoxyphenoxy)aniline. Such studies would typically involve the following:

Selection of Exchange-Correlation Functionals (e.g., B3LYP, HF, MP2)

The choice of an appropriate exchange-correlation functional is a critical step in DFT calculations. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used hybrids that combine the accuracy of Hartree-Fock (HF) theory with the computational efficiency of DFT. MP2 (Møller-Plesset perturbation theory of the second order) is another method often used for comparison. Without specific research on this compound, the selection of the most suitable functional for this particular molecule remains undetermined.

Basis Set Effects on Computational Accuracy

The accuracy of DFT calculations is also highly dependent on the basis set used, which is a set of mathematical functions that describe the wave functions of the electrons. Larger basis sets, such as those from the Pople family (e.g., 6-311++G(d,p)) or the Dunning correlation-consistent family (e.g., cc-pVTZ), generally provide more accurate results but require greater computational resources. The impact of different basis sets on the calculated properties of this compound has not been investigated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. As no FMO analysis has been published for this compound, the specific energies of its frontier orbitals and the magnitude of its HOMO-LUMO gap are unknown.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. Without any published studies, an MEP map for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density, intramolecular and intermolecular bonding, and charge transfer interactions. It provides a detailed picture of the Lewis-like bonding structure of a molecule and the stabilizing effects of electron delocalization. The specific charge transfer interactions and hyperconjugative effects within the this compound molecule have not been reported in the scientific literature.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

The Fukui function is a key concept in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. wikipedia.org Essentially, it highlights regions where the molecule is most susceptible to gaining or losing electrons.

For an electrophilic attack (a reaction with an electron-seeking species), the relevant Fukui function, denoted as f⁻, is calculated from the difference in electron density between the neutral molecule and its cation. faccts.de A higher value of f⁻ on an atom indicates a greater susceptibility to electrophilic attack. Conversely, for a nucleophilic attack (a reaction with a nucleus-seeking species), the Fukui function f⁺ is determined by the difference in electron density between the neutral molecule and its anion. faccts.de Atoms with higher f⁺ values are more likely to be targeted by nucleophiles.

In a study on aniline (B41778), it was demonstrated that the inclusion of diffuse functions in the basis set during calculations is crucial for accurately predicting reactivity, as it correctly identifies the reactivity of hydrogen atoms. uchile.cl For a molecule like this compound, a Fukui function analysis would be instrumental in predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic attack. It would pinpoint which of the aromatic carbons or the nitrogen atom are the most probable sites of reaction.

A related concept, the dual descriptor, combines the information from both f⁺ and f⁻ to provide a clearer picture of reactivity, indicating electrophilic sites with positive values and nucleophilic sites with negative values. scm.com Theoretical studies on complex heterocyclic systems have shown that Fukui functions and dual reactivity descriptors are valuable tools for predicting reaction pathways and understanding rearrangements. researchgate.net

Mechanistic Investigations using Computational Methods

Transition State Characterization and Reaction Barrier Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS) and calculating the associated energy barriers. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the mechanism of a chemical transformation.

For instance, in the synthesis of an ether like this compound, which could be formed through a Williamson-like ether synthesis involving a substituted phenol (B47542) and a haloarene, computational methods can be employed to model the reaction pathway. This would involve locating the transition state for the nucleophilic aromatic substitution (SNAᵣ) reaction. The energy of this transition state relative to the reactants determines the activation energy barrier of the reaction, which is a key factor in determining the reaction rate. youtube.com

Studies on the reactions of aniline derivatives have utilized computational methods to understand reaction kinetics and mechanisms. For example, in the reaction of 4-methyl aniline with hydroxyl radicals, DFT calculations were used to map out the potential energy surface, identifying various intermediates and transition states. mdpi.comresearchgate.net The calculated activation energies for different pathways, such as H-abstraction from the amino group versus OH addition to the aromatic ring, help in determining the most favorable reaction channel under different conditions. mdpi.comresearchgate.net

The characterization of a transition state involves not only determining its geometry and energy but also performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. numberanalytics.comnumberanalytics.comrsc.org Computational chemistry offers several models to account for these solvent effects. These models can be broadly categorized as implicit and explicit. ucsb.edu

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. numberanalytics.comnumberanalytics.com Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. ucsb.edu This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. ucsb.edu

For a molecule like this compound, the polarity of the solvent would be expected to influence its reactivity. For example, in a polar solvent, charge-separated intermediates or transition states would be stabilized, potentially lowering the activation energy of a reaction. numberanalytics.comacs.org A computational study on the electronic properties of 4-nitroaniline (B120555) derivatives showed that the dipole moments and polarizabilities of these molecules increase in more polar solvents, suggesting enhanced reactivity. journalirjpac.com

Furthermore, solvent molecules can directly participate in the reaction mechanism, for instance, by acting as proton shuttles. rsc.org Computational studies can model these explicit interactions to provide a more accurate understanding of the reaction pathway in solution.

Molecular Modeling and Docking Simulations (focused on understanding binding interactions)

Molecular modeling and docking simulations are invaluable computational techniques for predicting and analyzing the binding of a small molecule (ligand), such as this compound, to a biological target, typically a protein. vajdalab.org These methods are central to structure-based drug design. vajdalab.org

Docking algorithms predict the preferred orientation and conformation of the ligand within the protein's binding site and estimate the binding affinity, often expressed as a docking score. neliti.com A more negative docking score generally indicates a more favorable binding interaction. neliti.com

For example, in a study of bromoaniline derivatives as potential anticancer agents, molecular docking was used to investigate their binding to the Hsp90 chaperone protein. researchgate.net The results provided insights into the binding modes and helped to rationalize the observed biological activity. researchgate.net Similarly, docking studies on phenoxyacetanilide derivatives against the COX-2 enzyme helped to identify potential binding sites and binding strengths. semanticscholar.org

The following table illustrates typical data obtained from a molecular docking study, in this case for synthesized 6-Bromo-4-phenoxyquinoline (B8814892) derivatives against the E. coli curli fiber biogenesis biofilm receptor protein (PDB ID: 2Y2T). mdpi.com

| Compound | Docking Score (kcal/mol) |

| 3b | -4.6 |

| 3c | -5.2 |

| 3d | -4.8 |

| 3e | -5.4 |

| 3h | -5.2 |

This table is based on data for 6-Bromo-4-phenoxyquinoline derivatives and is for illustrative purposes. mdpi.com

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

Following a docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of binding affinity and selectivity. osu.edu Common non-covalent interactions that stabilize a ligand-protein complex include hydrogen bonds, hydrophobic interactions, and π-π stacking. numberanalytics.com

Hydrogen Bonding: These occur between a hydrogen bond donor (e.g., the N-H group of the aniline moiety) and a hydrogen bond acceptor (e.g., a carbonyl oxygen on a protein residue). In a study of bromoaniline-aldehyde conjugates, hydrogen bonding with adenine (B156593) bases was observed in their interaction with DNA. nih.gov

π-π Stacking: This interaction occurs between aromatic rings, such as the phenyl and phenoxy rings of this compound and the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein. numberanalytics.com

The visualization of the docked pose allows for the identification of specific amino acid residues in the binding pocket that are involved in these interactions. For instance, a molecular docking study of 6-bromo-4-phenoxyquinoline derivatives revealed that hydrogen bonding with Lys78 and hydrophobic interactions with Val77 and Val80 were important for biological activity. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. youtube.comyoutube.com For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible.

Computational methods can be used to systematically explore the conformational space of a molecule and to calculate the relative energies of different conformers. The results of such an analysis can be visualized as an energy landscape, where the low-energy regions correspond to the most stable conformations. nih.govnih.gov

The energy difference between the most stable (lowest energy) conformation and higher energy conformers provides information about the flexibility of the molecule. At room temperature, there is typically enough thermal energy for a molecule to overcome small energy barriers and exist as an equilibrium of several low-energy conformations. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would be instrumental in predicting its potential biological interactions and guiding the synthesis of more potent derivatives.

The initial and one of the most critical steps in a QSAR study is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a range of descriptors would be calculated using specialized software. These descriptors are typically categorized as follows:

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like connectivity, topology, and constitutional features (e.g., Wiener index, Kier & Hall molecular connectivity indices).

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties (e.g., molecular volume, surface area, moments of inertia).

Physicochemical Descriptors: These relate to the compound's physical and chemical properties, which are crucial for its pharmacokinetic and pharmacodynamic behavior.

A representative set of molecular descriptors that would be calculated for this compound is presented in the table below.

| Descriptor Category | Descriptor Name | Description |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Topological (2D) | Wiener Index | A distance-based topological index that reflects molecular branching. |

| Kier & Hall Connectivity | Indices that describe the degree of branching and connectivity in a molecule. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule, important for interactions. |

| Molecular Volume | The volume occupied by the molecule. | |

| Physicochemical | LogP (Octanol/Water) | A measure of the molecule's lipophilicity or hydrophobicity. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| H-bond Donors/Acceptors | The number of hydrogen bond donors and acceptors, crucial for binding. |

Once the molecular descriptors are calculated for a series of analogues of this compound with known biological activities, the next step is to develop a statistical model. The goal is to create an equation that quantitatively relates the descriptors (independent variables) to the biological activity (dependent variable).

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that best describes the relationship between the activity and the most significant descriptors.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships.

A crucial part of model development is validation. This ensures that the model is robust, predictive, and not a result of chance correlation. Standard validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or leave-n-out), where a portion of the dataset is left out during model building and then used to test the model's predictive ability. The correlation coefficient from this process is denoted as Q².

External Validation: The developed model is used to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is assessed by the predictive correlation coefficient, R²pred.

Key statistical parameters used to validate a QSAR model are summarized in the following table.

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit of the model. | > 0.6 |

| Cross-validated R² | Q² | Measures the predictive ability of the model through internal validation. | > 0.5 |

| Predictive R² | R²pred | Measures the predictive ability of the model on an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

The final and most insightful outcome of a QSAR study is the interpretation of the model to identify the key physicochemical properties that govern the biological activity. The descriptors that are included in the final, validated QSAR equation point directly to these influential properties.

For a molecule like this compound, a hypothetical QSAR model might reveal the importance of:

Lipophilicity (LogP): A positive coefficient for a LogP descriptor would suggest that increasing the compound's hydrophobicity could lead to enhanced activity, possibly by improving its ability to cross cell membranes and reach its target.

Molecular Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. Its inclusion in a QSAR model often indicates that the size and steric properties of the molecule, as well as its ability to engage in dispersion interactions, are important for binding to a biological target.

Hydrogen Bonding Capacity: The presence of descriptors for hydrogen bond donors (the -NH2 group) and acceptors (the ether and methoxy (B1213986) oxygens) would highlight the importance of specific hydrogen bonding interactions with the target protein.

Electronic Properties: The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution of the aromatic rings. Descriptors related to electronic properties (e.g., Hammett constants, partial charges) could be crucial in the QSAR model, indicating the role of electrostatic or charge-transfer interactions in the binding process.

By understanding which of these properties are most influential, medicinal chemists can rationally design new derivatives of this compound with potentially improved activity. For instance, if lipophilicity is found to be a key factor, modifications could be made to the molecule to increase its nonpolar character. Conversely, if specific hydrogen bonding is critical, further functional groups could be added to optimize these interactions.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Bromine Substitution on Molecular Recognition and Electronic Environment

The presence of a bromine atom at the 5-position of the aniline (B41778) ring significantly influences the molecule's physicochemical properties and its interactions with biological targets. As a halogen, bromine is an electron-withdrawing group, which alters the electron density distribution across the aromatic ring. This electronic perturbation can enhance the molecule's susceptibility to certain chemical reactions, such as nucleophilic aromatic substitution.

Furthermore, the bromine atom notably increases the lipophilicity of the compound. This enhanced lipophilicity is a critical factor for permeability across biological membranes, a key aspect of pharmacokinetic profiles. In the context of SAR, the position of the halogen is crucial. Studies on analogous compounds show that bromine at the C5 position is particularly favorable for facilitating coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse molecular fragments. The introduction of bromine into a molecular structure can lead to an increase in therapeutic activity and have a beneficial effect on the drug's metabolism and duration of action. ump.edu.pl

Table 1: Comparative Impact of Halogen Substitution on Physicochemical Properties

| Feature | Impact of Bromine Substitution | Comparative Effect of Other Halogens |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing group | Fluorine has a stronger inductive effect; Iodine has a weaker effect. |

| Lipophilicity | Significantly increases lipophilicity (hydrophobicity) | Increases in the order F < Cl < Br < I. |

| Reactivity | C5-Br bond is a key site for cross-coupling reactions (e.g., Suzuki). | C-F bonds are generally more stable; C-I bonds are more reactive. |

| Biological Activity | Often enhances binding affinity and metabolic stability. | Fluorine can increase metabolic stability; Chlorine offers a balance of properties. |

This table provides an interactive comparison of how different halogen substitutions can impact the core properties of an aniline scaffold.

Influence of the Methoxyphenoxy Moiety on Intermolecular Interactions

The 2-(3-methoxyphenoxy) group plays a pivotal role in orienting the molecule for intermolecular interactions, primarily through hydrogen bonding and steric effects. The ether oxygen atom and the oxygen of the meta-positioned methoxy (B1213986) group can act as hydrogen bond acceptors, forming non-covalent bonds with hydrogen bond donors on target proteins or receptors.

The bulk and conformation of the methoxyphenoxy moiety also create a specific three-dimensional shape that influences how the molecule fits into a binding pocket. The relative position of the methoxy group (meta in this case) is significant. Compared to ortho or para positioning, the meta-methoxy group presents a distinct electronic and steric profile that can fine-tune binding affinity and selectivity. In related sulfonamide structures, the presence and position of methoxy groups were found to be critical for potent cytotoxic activity, suggesting their importance in target engagement. nih.gov

This interactive table details the types of non-covalent interactions the methoxyphenoxy group can participate in.

Systematic Modifications of the Aniline Nitrogen and their Consequences

The primary amine (-NH₂) of the aniline group is a common site for systematic modification to explore SAR and modulate physicochemical properties. Common modifications include acylation, sulfonylation, and alkylation, each imparting distinct characteristics to the parent molecule.

Table 3: Effects of Aniline Nitrogen Modification on Molecular Properties

| Modification Type | Resulting Functional Group | Key Consequences | Example from Related Compounds nih.gov |

|---|---|---|---|

| Sulfonylation | Sulfonamide (-NHSO₂R) | Increases acidity, introduces H-bond donor/acceptor, increases bulk. | Formation of N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide. |

| N-Alkylation | Secondary/Tertiary Amine/Amide | Removes H-bond donor, increases lipophilicity, introduces steric bulk. | N-alkylation of a sulfonamide precursor with 2-chloroacetonitrile. |

| Acylation | Amide (-NHCOR) | Reduces basicity, introduces H-bond donor/acceptor. | Acetylation of a 2-(2-fluorophenoxy)aniline (B1318579) precursor. |

This interactive table outlines common modifications to the aniline nitrogen and their resulting impact on the molecule.

Regioselective Functionalization and its Effects on Molecular Properties

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, can be used to regioselectively replace the bromine atom with a wide variety of substituents, including alkyl, aryl, or heteroaryl groups. This strategy allows for the systematic probing of the steric and electronic requirements of the C5 position. For example, replacing bromine with a different group can dramatically alter lipophilicity, polarity, and the potential for new intermolecular interactions, thereby modulating biological activity. Studies on dibrominated pyrones have shown that Pd(0)-catalyzed couplings occur with high regioselectivity, demonstrating the feasibility of targeting a specific halogen in a poly-halogenated system. researchgate.net

Table 4: Examples of Regioselective Reactions on Analogous Scaffolds

| Reaction Type | Position Targeted | Reagents | Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5-Br | Arylboronic acid, Pd catalyst | Forms a new C-C bond, introducing an aryl group. |

| Ullmann Coupling | C4-Br (in an analog) | Not specified | Favored for C-Br bonds at different positions. |

| Lithium-Bromine Exchange | C3-Br or C5-Br mdpi.com | n-BuLi, then an electrophile | Introduction of a new functional group (e.g., aldehyde). |

This interactive table highlights key regioselective reactions that can be used to modify the core structure.

Bioisosteric Replacements within the 5-Bromo-2-(3-methoxyphenoxy)aniline Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is exchanged for another with similar physicochemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. silae.itnih.gov Several positions on the this compound scaffold are amenable to such replacements.

Bromine Atom: The bromine can be replaced by other halogens like chlorine or fluorine to fine-tune electronic effects and lipophilicity. A trifluoromethyl (CF₃) group is another common bioisostere for bromine, as it is also lipophilic and strongly electron-withdrawing.

Methoxy Group: The methoxy group (-OCH₃) can be replaced by other small alkyl groups, a hydroxyl group (-OH), or a fluorine atom. cambridgemedchemconsulting.com These changes can modulate metabolic stability and hydrogen bonding potential. For example, replacing a methoxy group with an alkyl group might reduce metabolic stability, whereas incorporating it into a 5- or 6-membered ring could restore it. cambridgemedchemconsulting.com

Aniline Amine: The amine group (-NH₂) can be bioisosterically replaced with groups like -OH or -SH, which significantly alters the pKa and pharmacokinetic profile of the molecule. silae.it

Aromatic Rings: The phenyl rings themselves can be replaced with heterocyclic bioisosteres such as pyridine, thiophene, or pyrazole (B372694) rings. nih.govtcichemicals.com This can introduce new hydrogen bonding opportunities, alter solubility, and escape patent protection of existing scaffolds. Saturated, three-dimensional structures like bicyclo[1.1.1]pentane are also used as bioisosteres for para-substituted benzene (B151609) rings to improve properties like water solubility. tcichemicals.com

Table 5: Potential Bioisosteric Replacements and Their Rationale

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 5-Bromo | -Cl, -CF₃, -CN | Modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com |

| 3-Methoxy (-OCH₃) | -OH, -F, -CH₃ | Alter metabolic stability and hydrogen bonding capacity. silae.itcambridgemedchemconsulting.com |

| Ether Linkage (-O-) | -S-, -CH₂-, -CF₂- | Change bond angles, polarity, and metabolic stability. cambridgemedchemconsulting.com |

| Aniline (-NH₂) | -OH, -SH | Significantly alter pKa and pharmacokinetic properties. silae.it |

| Phenoxy Ring | Pyridyl, Thienyl | Introduce heteroatoms for new interactions, improve solubility. nih.govtcichemicals.com |

This interactive table provides examples of bioisosteric replacements that could be applied to the scaffold to optimize its properties.

Chemical Reactivity and Advanced Derivatization of 5 Bromo 2 3 Methoxyphenoxy Aniline

Reactions at the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group in 5-Bromo-2-(3-methoxyphenoxy)aniline serves as a nucleophilic center, readily participating in a variety of chemical reactions. These transformations are fundamental for introducing diverse functional groups and constructing more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The primary amine of this compound can be readily acylated, alkylated, and arylated to form the corresponding amides, secondary or tertiary amines, and diarylamines.

Acylation: This reaction typically involves the treatment of the aniline with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting amide is generally more stable and less prone to oxidation than the parent amine.

Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved using alkyl halides. This reaction can proceed to form mono- and di-alkylated products.

Arylation: The formation of a carbon-nitrogen bond between the aniline and an aryl group is a key transformation. Modern methods, such as the Buchwald-Hartwig amination, have become indispensable for this purpose. beilstein-journals.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of substituted anilines from aryl halides or triflates. beilstein-journals.org The choice of palladium source and ligand, such as X-Phos, is crucial for achieving high activity and stability in these amination reactions. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)2, X-Phos, KOt-Bu | 2-(Benzhydrylideneamino)-13α-estrone 3-benzyl ether | beilstein-journals.org |

| C5-bromo-imidazo[2,1-b] evitachem.comnih.govnih.govthiadiazole | Substituted anilines | Pd2(dba)3 | N-arylamine-5-imidazothiadiazoles | researchgate.net |

Formation of Imines (Schiff Bases) and other Nitrogen-Containing Heterocycles

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. redalyc.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The resulting C=N double bond in the imine is a versatile functional group for further chemical modifications. For instance, imines can participate in cycloaddition reactions to form various heterocyclic compounds. researchgate.net The synthesis of imines can be achieved through various methods, including classical stirring in a solvent with a dehydrating agent or more modern mechanochemical approaches. nih.gov

| Aniline Derivative | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-bromoaniline (B143363) | 3,4,5-trimethoxybenzaldehyde | - | 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline | researchgate.net |

| para-fluoroaniline or para-methoxyaniline | ortho-fluorobenzaldehyde | n-hexane, MgSO4, 2h stirring | Fluorinated imines | nih.gov |

| Substituted aniline | 6-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | - | Substituted imines | redalyc.org |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can be transformed into a wide array of functional groups. For example, it can be used in Sandmeyer reactions to introduce halides (Cl, Br), cyano, or hydroxyl groups.

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key handle for introducing molecular complexity through various cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org It is a widely used method for forming biaryl linkages. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The development of Suzuki-Miyaura reactions for unprotected ortho-bromoanilines has been a significant advancement, expanding the scope of this transformation. nih.govrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org Recent advancements have expanded the range of suitable alkenes and improved catalyst efficiency. organic-chemistry.org

Sonogashira Reaction: This cross-coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org

Buchwald-Hartwig Amination: As mentioned previously, this reaction can also be considered a transformation of the bromine substituent, leading to the formation of a new carbon-nitrogen bond. beilstein-journals.org

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, base | C-C (aryl-aryl) | nih.govrsc.org |

| Heck | Alkene | Palladium catalyst, base | C-C (aryl-vinyl) | organic-chemistry.org |

| Sonogashira | Terminal alkyne | Palladium catalyst, Cu(I) co-catalyst, base | C-C (aryl-alkynyl) | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amine | Palladium catalyst, ligand, base | C-N | beilstein-journals.org |

Nucleophilic Displacement of Bromine (e.g., by copper cyanide)

While direct nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the bromine atom in certain activated systems can be displaced by strong nucleophiles. For instance, in related bromo-substituted heterocyclic systems, nucleophilic substitution of the bromine atom by nucleophiles like amines, thiols, or alkoxides has been observed. A notable example of nucleophilic displacement on an aryl bromide is the Rosenmund–von Braun reaction, which uses copper cyanide to convert an aryl bromide into an aryl nitrile. This transformation provides a valuable route to carboxylic acids, amides, and other nitrogen-containing functionalities after hydrolysis of the nitrile group.

Oxidation and Reduction Reactions of the Aromatic Rings and Substituents

The various functional groups on this compound allow for a range of oxidation and reduction reactions.

The primary amino group can be oxidized to a nitro group using strong oxidizing agents like trifluoroperacetic acid. Conversely, should a nitro-analogue of the title compound be available, the nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). google.com The choice of reducing agent can be critical to avoid undesired side reactions, such as dehalogenation. Electrocatalytic reduction methods have also been shown to be highly selective for the reduction of substituted nitroaromatics. researchgate.netnih.govnih.gov

The aromatic rings themselves are generally resistant to oxidation and reduction under standard conditions due to their aromatic stability. However, under forcing conditions, oxidation can lead to ring cleavage. nih.govresearchgate.netresearchgate.netorientjchem.org

Table 3: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagents | Functional Group Transformation |

| Oxidation of Amine | CF₃CO₃H | -NH₂ → -NO₂ |

| Reduction of Nitro (hypothetical precursor) | H₂, Pd/C or Fe/HCl | -NO₂ → -NH₂ |

Cyclization Reactions to Form Fused Heterocyclic Systems

The 2-phenoxyaniline (B124666) scaffold is a key precursor for the synthesis of fused heterocyclic systems, particularly dibenzofurans and phenoxazines.

Dibenzofurans: Intramolecular cyclization to form a dibenzofuran (B1670420) ring system can be achieved through a variety of methods. A common approach involves a palladium-catalyzed intramolecular C-H arylation. organic-chemistry.org For this compound, this would involve the formation of a new carbon-carbon bond between the aniline-bearing ring and the phenoxy ring. The position of cyclization would be influenced by the electronic and steric effects of the substituents.

Phenoxazines: The synthesis of phenoxazines from 2-phenoxyanilines can be accomplished through oxidative cyclization. nih.gov This reaction involves the formation of a new carbon-nitrogen bond. Various oxidizing agents can be employed for this transformation. The substituents on the aromatic rings will influence the ease of oxidation and the regioselectivity of the cyclization.

Table 4: Predicted Cyclization Reactions

| Target Heterocycle | Reaction Type | Potential Reagents/Catalysts | Predicted Product Skeleton |

| Dibenzofuran | Intramolecular C-H Arylation | Pd(OAc)₂, P(o-tolyl)₃, base | Substituted Dibenzofuran |

| Phenoxazine (B87303) | Oxidative Cyclization | I₂, DMSO or FeCl₃ | Substituted Phenoxazine |

The presence of the bromo and methoxy (B1213986) groups on the respective rings would be expected to influence the electronic properties and steric environment, thereby affecting the feasibility and outcome of these cyclization reactions.

Role of 5 Bromo 2 3 Methoxyphenoxy Aniline As a Synthetic Intermediate and Building Block

Application in Complex Molecular Architecture Design

The strategic placement of reactive sites within 5-Bromo-2-(3-methoxyphenoxy)aniline makes it an invaluable tool for the design and synthesis of intricate molecular architectures, particularly in the realm of medicinal chemistry. The presence of the amine, bromo, and ether functionalities allows for a variety of chemical transformations, enabling chemists to build upon its core structure to create molecules with specific three-dimensional arrangements and biological activities.

A notable example of a structurally related scaffold is seen in the development of novel inhibitors for UNC-51-like kinase 1 (ULK1), a key enzyme in the autophagy pathway, which is a target in cancer therapy. Researchers have synthesized a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives that have demonstrated potent inhibitory activity against ULK1. lboro.ac.ukmdpi.com While not a direct application of this compound, this research underscores the utility of the bromo-phenoxy-aniline framework in the design of complex, biologically active molecules. The synthesis of such compounds often involves multi-step sequences where the strategic functionalization of the aniline (B41778) derivative is crucial for achieving the desired final structure and activity.

Use in the Construction of Chemical Libraries for Academic Screening

The creation of chemical libraries containing a wide array of diverse compounds is a cornerstone of modern drug discovery and chemical biology. These libraries are systematically screened against biological targets to identify new lead compounds. This compound is an ideal starting material for the construction of such libraries through techniques like diversity-oriented synthesis (DOS) and parallel synthesis. nih.gov

DOS aims to generate a collection of structurally diverse molecules from a common starting material in a limited number of synthetic steps. nih.gov The multiple reactive handles on this compound—the amine group for amide bond formation or N-arylation, and the bromo group for cross-coupling reactions—allow for the rapid introduction of a wide range of substituents. For instance, a closely related compound, 3,5-dimethoxyaniline, has been successfully employed as a starting block for the diversity-oriented synthesis of various natural product analogs, including flavones, coumarins, and chalcones. nih.gov This demonstrates the potential of the aniline scaffold in generating a multitude of distinct molecular frameworks.

Parallel synthesis, another key technique in library construction, allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. uniroma1.it The reactivity of this compound is well-suited for this approach. A library could be generated by reacting the aniline with a diverse set of carboxylic acids to form a library of amides, while the bromo group could be functionalized in a subsequent step using a variety of boronic acids via Suzuki coupling. This two-dimensional diversification strategy can quickly generate a large and diverse library of compounds for high-throughput screening.

Table 1: Potential Diversification of this compound for Library Synthesis

| Reactive Site | Reaction Type | Example Reagent Class | Resulting Functional Group |

| Amine (-NH2) | Acylation | Carboxylic Acids/Acyl Chlorides | Amide |

| Amine (-NH2) | Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |

| Amine (-NH2) | Buchwald-Hartwig Amination | Aryl Halides | Diaryl/Alkyl-Aryl Amine |

| Bromo (-Br) | Suzuki Coupling | Boronic Acids | Aryl/Heteroaryl |

| Bromo (-Br) | Sonogashira Coupling | Terminal Alkynes | Alkyne |

| Bromo (-Br) | Heck Coupling | Alkenes | Alkene |

Precursor for Advanced Materials and Functional Molecules

The unique electronic and structural properties of this compound also position it as a valuable precursor for the synthesis of advanced materials and functional molecules, particularly those with applications in electronics and photonics. The core structure is a key component for building larger, conjugated systems with interesting optical and electronic properties.

One of the most significant applications of aniline derivatives is in the synthesis of phenoxazines. Phenoxazines are a class of heterocyclic compounds that form the core of many synthetic dyes and are being explored for their use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. uniroma1.it The synthesis of phenoxazine (B87303) dyes can be achieved through the condensation of aminophenols. uniroma1.it While a direct synthesis from this compound is not explicitly detailed in the provided results, its structure as a substituted aminophenol ether makes it a prime candidate for such transformations. The resulting phenoxazine would be substituted with a bromo and a methoxy (B1213986) group, which could be further functionalized to tune the material's properties.

Furthermore, aniline derivatives are known to be used in the preparation of electrochromic polymers, which change color upon the application of an electrical potential. lboro.ac.ukmdpi.com These materials are of interest for applications such as smart windows and displays. The polymerization of aniline derivatives can lead to the formation of conductive polymers with tunable electrochromic properties. The substituents on the aniline ring, such as the bromo and methoxyphenoxy groups in the target compound, would influence the electronic properties and, consequently, the color and switching behavior of the resulting polymer.

The synthesis of Schiff base metal complexes from a similar compound, 5-bromo-2-hydroxy benzaldehyde, and aniline also points to the utility of this class of molecules in creating functional materials with potential applications in catalysis and as antibacterial agents. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for the Compound